
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as CPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. CPTU is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Spectroscopic Studies and Organometallic Applications : Urea derivatives like 1,3-Dimethyl-2-imidazolidinone have been used in spectroscopic studies and the preparation of organometallic adducts, highlighting their potential in analytical chemistry and materials science (Aitken & Onyszchuk, 1985).
Insecticidal Activity : Certain urea compounds, such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, demonstrate insecticidal properties. This suggests that similar compounds might be useful in developing new insecticides or studying insect physiology (Mulder & Gijswijt, 1973).
Antitumor Activities : Derivatives like 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea have shown promising antitumor activities, suggesting potential applications in medicinal chemistry and cancer research (Ling, Xin, Zhong, & Jian‐xin, 2008).
Crystal Structure Analysis : Studies on the crystal structure of similar compounds can provide insights into their chemical behavior and potential applications in crystallography and material science (Cho, Kim, Lee, & Kim, 2015).
Chemical Synthesis and Reactivity : Research on the lithiation of N′-aryl-N,N-dimethylureas and their reactivity with various electrophiles can inform synthetic chemistry methods, particularly in the creation of novel organic compounds (Smith, El‐Hiti, & Shukla, 1999).
Biological and Catalytic Activities : Urea derivatives have been studied for their potential biological activities, including catalysis of hydrolysis reactions, suggesting applications in biochemistry and enzyme mimetics (Carlsson, Haukka, & Nordlander, 2002).
Anticancer Agents Development : Diaryl ureas, a group that includes compounds similar to the queried chemical, have been evaluated for their antiproliferative activity against cancer cell lines. This research points to potential applications in developing new anticancer drugs (Feng et al., 2020).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c1-11-7-8-13(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-15-6-4-3-5-14(15)18/h3-9H,10H2,1-2H3,(H2,19,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOBWFGBNLUPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

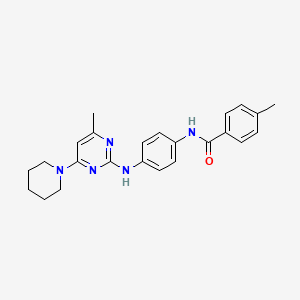


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)
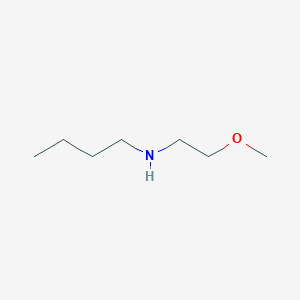
![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)
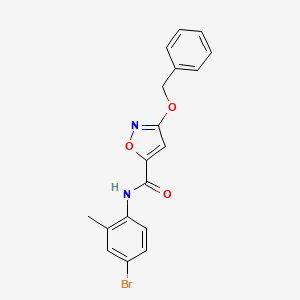


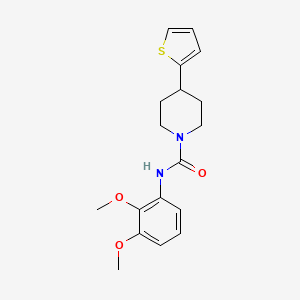
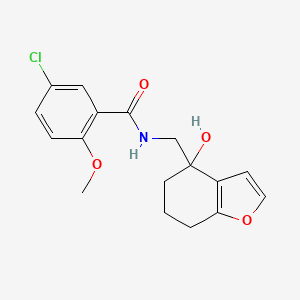
![8-Oxa-2-azaspiro[4.5]decane-3,4-dione](/img/structure/B2370224.png)
![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)